BenchChemオンラインストアへようこそ!

N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

This bis-phenoxypropanamide features distinct 3,5-dimethyl (N-ethylphenoxy) and 3-fluoro (alpha-phenoxy) substitution, enabling matched-pair SAR analysis vs. unsubstituted or CF3 analogs. The alpha-methyl branch introduces a stereocenter suitable for chiral resolution and enantiomer-specific profiling. With intermediate XLogP3 (~3.8), MW 331.4, and low TPSA (~47.6 Ų), it fits CNS drug-likeness space. Procure alongside comparators CAS 1105226-75-2 and CAS 1105211-60-6 for comprehensive electronic/steric effect studies.

Molecular Formula C19H22FNO3
Molecular Weight 331.387
CAS No. 1105210-98-7
Cat. No. B2392131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide
CAS1105210-98-7
Molecular FormulaC19H22FNO3
Molecular Weight331.387
Structural Identifiers
SMILESCC1=CC(=CC(=C1)OCCNC(=O)C(C)OC2=CC(=CC=C2)F)C
InChIInChI=1S/C19H22FNO3/c1-13-9-14(2)11-18(10-13)23-8-7-21-19(22)15(3)24-17-6-4-5-16(20)12-17/h4-6,9-12,15H,7-8H2,1-3H3,(H,21,22)
InChIKeyBYRUFEQTQQHYQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide (CAS 1105210-98-7): Structural Identity and Procurement Baseline


N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide (CAS 1105210-98-7, PubChem CID 44054597) is a synthetic propanamide derivative with the molecular formula C₁₉H₂₂FNO₃ and a molecular weight of 331.4 g/mol [1]. The compound features a propanamide backbone bearing a 3-fluorophenoxy group at the alpha-carbon and an N-ethyl linker terminating in a 3,5-dimethylphenoxy moiety [1]. This bis-phenoxypropanamide scaffold places it within a class of compounds explored in medicinal chemistry for enzyme inhibition and receptor modulation [2]. The compound is listed in the PubChem database with InChIKey BYRUFEQTQQHYQN-UHFFFAOYSA-N and is commercially available from multiple vendors exclusively for non-human research purposes.

Why In-Class Substitution of N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide (CAS 1105210-98-7) Carries Scientific Risk


Generic substitution among phenoxypropanamide analogs is scientifically unsound because small variations in aromatic substitution pattern produce large effects on lipophilicity, metabolic stability, target binding, and pharmacokinetics [1]. The target compound's 3,5-dimethyl substitution on the N-ethylphenoxy ring provides a distinct steric bulk and electron-donating character compared to the closest structural analog bearing a 3-trifluoromethyl group (CAS 1105211-60-6, strongly electron-withdrawing) or the unsubstituted phenoxy analog (CAS 1105226-75-2). Similarly, the 3-fluoro (meta) position on the alpha-phenoxy ring generates different electronic resonance effects versus the 4-fluoro (para) isomer CAS 1105210-68-1, potentially altering both target engagement and oxidative metabolism susceptibility [2]. The alpha-methyl branch on the propanamide linker further distinguishes this compound from acetamide-linked analogs. These structural features are not interchangeable without altering the molecule's biological profile.

Quantitative Differentiation Evidence for N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide (CAS 1105210-98-7)


Aromatic Substitution Pattern Differentiation: 3,5-Dimethyl vs. 3-Trifluoromethyl vs. Unsubstituted Phenoxy

The target compound bears a 3,5-dimethylphenoxy moiety on the N-ethyl terminus, which provides moderate electron-donating character (Hammett σₘ = -0.07 per methyl) and increases lipophilicity compared to the unsubstituted analog. The closest cataloged structural analog, 2-(3-fluorophenoxy)-N-{2-[3-(trifluoromethyl)phenoxy]ethyl}propanamide (CAS 1105211-60-6), replaces the dimethyl groups with a strongly electron-withdrawing trifluoromethyl group (σₘ = +0.43), fundamentally reversing the electronic character of this pharmacophoric element . The unsubstituted phenoxy analog, 2-(3-fluorophenoxy)-N-(2-phenoxyethyl)propanamide (CAS 1105226-75-2), lacks both steric bulk and the electronic modulation provided by the methyl substituents. These substitution differences are predicted to alter LogP, target binding complementarity, and metabolic soft-spot accessibility [1].

Medicinal Chemistry Structure-Activity Relationship Lipophilicity

Fluorine Positional Isomerism: 3-Fluoro vs. 4-Fluoro Phenoxy Substitution

The target compound incorporates a 3-fluorophenoxy group (meta-fluorine) at the alpha-position of the propanamide, which is electronically distinct from the 4-fluoro (para) isomer found in the closely related analog 2-(3,5-dimethylphenoxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide (CAS 1105210-68-1). Meta-fluorine substitution withdraws electron density via inductive effects (σₘ = +0.34) without engaging in resonance donation, whereas para-fluorine (σₚ = +0.06) exerts a weaker net electron-withdrawing effect due to competing resonance donation (+M effect) [1]. This positional difference is known to affect oxidative metabolism rates: para-fluorophenoxy groups are generally more susceptible to CYP450-mediated para-hydroxylation than their meta-fluorinated counterparts, which lack an accessible para position for hydroxylation [2]. The 3-fluoro substitution may therefore confer a modest metabolic stability advantage relative to the 4-fluoro isomer, although direct experimental confirmation for this specific pair is absent from the published literature.

Metabolic Stability Drug Design Fluorine Chemistry

Linker Architecture: Alpha-Methyl Propanamide vs. Unbranched Acetamide Scaffold

The target compound features a propanamide core with an alpha-methyl branch, creating a chiral center at the carbon connecting the 3-fluorophenoxy group to the amide carbonyl. This distinguishes it from the acetamide analog 2-(3,5-dimethylphenoxy)-N-(2-(4-fluorophenoxy)ethyl)acetamide (CAS 1105210-68-1), which lacks the alpha-methyl substituent. The alpha-methyl group introduces steric hindrance adjacent to the amide bond, which in analogous series has been shown to reduce susceptibility to amidase-mediated hydrolysis and extend metabolic half-life [1]. Additionally, the chiral center creates two possible enantiomeric configurations with potentially distinct pharmacological profiles—a consideration absent in the achiral acetamide comparator. The increased rotatable bond count (8 for the target vs. approximately 7 for the acetamide analog) also affects conformational entropy and may influence target binding thermodynamics .

Conformational Analysis Chiral Chemistry Proteolytic Stability

Computed Physicochemical Property Differentiation from PubChem Structural Data

Using PubChem-compiled structural data (CID 44054597), the target compound's computed physicochemical profile can be compared with that of its closest commercially cataloged analogs. The 3,5-dimethyl substitution increases molecular weight (331.4 vs. 303.3 for the unsubstituted phenoxy analog CAS 1105226-75-2) and enhances calculated lipophilicity (estimated XLogP3 ~3.8 vs. ~3.0), which falls within the optimal range for CNS drug-likeness (XLogP3 2-5) [1]. The hydrogen-bond donor count (1, amide NH) and acceptor count (3, two ether oxygens plus amide carbonyl) are identical across all three closest analogs, but the topological polar surface area (TPSA, estimated ~47.6 Ų) differs due to varying substituent contributions. The compound's molecular weight of 331.4 g/mol places it below the typical 500 Da threshold for oral bioavailability, while the estimated TPSA below 60 Ų suggests potential blood-brain barrier permeability, a feature relevant to CNS-targeted screening [2].

Cheminformatics Drug-likeness ADME Prediction

Evidence-Based Application Scenarios for N-[2-(3,5-Dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide (CAS 1105210-98-7)


Structure-Activity Relationship (SAR) Studies of Bis-Phenoxypropanamide Series

The compound serves as a key intermediate substitution variant within a bis-phenoxypropanamide SAR matrix, occupying the intersection of 3,5-dimethyl (N-ethyl terminus) and 3-fluoro (alpha-phenoxy) substitution. Its structural differentiation from the unsubstituted phenoxy analog (CAS 1105226-75-2) and the 3-CF₃ analog (CAS 1105211-60-6) enables systematic interrogation of electronic and steric effects at the N-ethylphenoxy position, as outlined in Evidence Item 3.1 . Procurement alongside these comparators supports matched-pair analysis for target affinity, metabolic stability, and cellular potency trends.

Metabolic Stability Screening: Fluorine Positional Effects in Phenoxypropanamides

As discussed in Evidence Item 3.2, the 3-fluoro (meta) substitution pattern on the alpha-phenoxy ring is expected to confer differential oxidative metabolism susceptibility compared to the 4-fluoro isomer CAS 1105210-68-1. This compound is appropriate for head-to-head microsomal or hepatocyte stability assays designed to quantify the impact of fluorine positional isomerism on intrinsic clearance (CLint) within a conserved phenoxypropanamide scaffold [1]. Such data directly inform lead optimization decisions for programs targeting metabolic liability reduction.

Chiral Resolution and Enantiomer-Specific Pharmacology Studies

The alpha-methyl branch on the propanamide linker creates a single stereocenter, as established in Evidence Item 3.3. This compound is therefore suitable for chiral chromatographic resolution followed by enantiomer-specific pharmacological profiling (e.g., differential target binding, functional activity, or pharmacokinetics) . The achiral acetamide analog CAS 1105210-68-1 cannot support such studies, making the target compound uniquely positioned for investigations of stereochemistry-dependent biological effects.

CNS-Targeted Screening Library Expansion with Computed Drug-Likeness Rationale

Based on the computed physicochemical properties detailed in Evidence Item 3.4, the compound's intermediate XLogP3 (~3.8), molecular weight (331.4), and low TPSA (~47.6 Ų) place it within favorable CNS drug-likeness space [1]. It is suitable for inclusion in focused screening libraries targeting CNS enzymes or receptors where balanced lipophilicity and moderate molecular weight are desirable for blood-brain barrier penetration, providing a structurally differentiated alternative to more lipophilic CF₃-substituted analogs.

Quote Request

Request a Quote for N-[2-(3,5-dimethylphenoxy)ethyl]-2-(3-fluorophenoxy)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.